molecular formula C19H20N4O5 B7691284 N-(pyridin-3-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(pyridin-3-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7691284
M. Wt: 384.4 g/mol
InChI Key: FQNRHYYVJFYWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-3-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as PTO-1, is a small molecule that has been studied for its potential use in cancer treatment. It was first synthesized in 2012 by researchers at the University of Illinois at Urbana-Champaign.

Mechanism of Action

N-(pyridin-3-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide works by binding to the BTB domain of BCL6, which is a transcriptional repressor that is overexpressed in certain types of cancer. By inhibiting the activity of BCL6, N-(pyridin-3-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(pyridin-3-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and to reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(pyridin-3-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is that it is a small molecule that can be easily synthesized in the lab. It has also been shown to have potent anticancer activity in vitro and in vivo. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on N-(pyridin-3-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is in developing more potent and selective BCL6 inhibitors based on the structure of N-(pyridin-3-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. Another area of interest is in testing N-(pyridin-3-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in combination with other anticancer agents to determine if it can enhance their efficacy. Finally, further studies are needed to determine the safety and efficacy of N-(pyridin-3-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in humans, and to explore its potential use in cancer treatment.

Synthesis Methods

The synthesis of N-(pyridin-3-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves several steps, including the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-yl chloride. This is then reacted with 3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine to form the final product, N-(pyridin-3-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide.

Scientific Research Applications

N-(pyridin-3-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential use in cancer treatment. In particular, it has been shown to inhibit the activity of a protein called BCL6, which is involved in the development of certain types of cancer. Studies have also shown that N-(pyridin-3-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-pyridin-3-yl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5/c1-25-14-9-12(10-15(26-2)18(14)27-3)19-22-17(28-23-19)7-6-16(24)21-13-5-4-8-20-11-13/h4-5,8-11H,6-7H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNRHYYVJFYWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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